molecular formula C29H47N3O6 B7955620 N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B7955620
M. Wt: 533.7 g/mol
InChI Key: BSORXWBOEMOHDS-MERQFXBCSA-N
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Description

N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves several synthetic routes, each with specific reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents . This method ensures high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often involves continuous flow reactors and advanced purification techniques to meet the high demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid has a wide range of applications in scientific research, including:

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it an ideal candidate for creating complex molecules and studying reaction mechanisms.

Biology

In biological research, this compound is used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique properties make it a candidate for drug development, particularly in the treatment of certain diseases and conditions.

Industry

In industrial applications, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it an essential component in manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. This makes it a versatile compound with a wide range of applications in various scientific fields.

Conclusion

This compound is a compound of significant interest due to its unique properties and potential applications. From its preparation methods to its chemical reactions and scientific research applications, this compound offers valuable insights and opportunities for further study and development.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,19H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSORXWBOEMOHDS-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)N[C@@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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